Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl
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Overview
Description
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride typically involves the reaction of ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 3-azabicyclo[3.3.1]nonane derivatives
Uniqueness
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride stands out due to its unique bicyclic structure, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where such properties are highly sought after .
Properties
Molecular Formula |
C11H18ClNO3 |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
ethyl (1S,5R)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-2-15-11(14)7-3-8-5-10(13)6-9(4-7)12-8;/h7-9,12H,2-6H2,1H3;1H/t7?,8-,9+; |
InChI Key |
QMKMLMXHLDSIHD-QGGRMKRSSA-N |
Isomeric SMILES |
CCOC(=O)C1C[C@@H]2CC(=O)C[C@H](C1)N2.Cl |
Canonical SMILES |
CCOC(=O)C1CC2CC(=O)CC(C1)N2.Cl |
Origin of Product |
United States |
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